Cas no 300583-35-1 ((2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid)

(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- D-Cysteine,S-(1,1-dimethylethyl)-
- L-S-T-BUTYLCYSTEINE
- L-S-TERT-BUTYLCYSTEINE
- S-tert-Butyl-D-cysteine
- (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid
- (S)-2-Amino-3-(S-t-Butylthio)propanoic Acid
- (S)-2-amino-3-(tert-butylthio)propanoic acid
- (S)-tert-Butyl-D-Cys
- 300583-35-1
- D-S-tert-Butylcysteine
- (2S)-2-amino-3-tert-butylsulfanylpropanoic acid
- SCHEMBL622880
- H-D-Cys(tBu)-OH
- EN300-1720468
-
- インチ: InChI=1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
- InChIKey: VADVRIAPCDFQJU-UHFFFAOYSA-N
- ほほえんだ: CC(SCC(C(O)=O)N)(C)C
計算された属性
- せいみつぶんしりょう: 177.08200
- どういたいしつりょう: 177.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- PSA: 88.62000
- LogP: 1.63030
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1720468-0.05g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 0.05g |
$19.0 | 2023-09-20 | ||
Enamine | EN300-1720468-5.0g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 5g |
$75.0 | 2023-06-04 | ||
Enamine | EN300-1720468-0.25g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 0.25g |
$19.0 | 2023-09-20 | ||
Enamine | EN300-1720468-0.5g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 0.5g |
$19.0 | 2023-09-20 | ||
Enamine | EN300-1720468-5g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 5g |
$75.0 | 2023-09-20 | ||
Enamine | EN300-1720468-10g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 10g |
$118.0 | 2023-09-20 | ||
Enamine | EN300-1720468-1g |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid |
300583-35-1 | 1g |
$19.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414476-10g |
Tert-butyl-d-cysteine |
300583-35-1 | 98% | 10g |
¥2973.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414476-1g |
Tert-butyl-d-cysteine |
300583-35-1 | 98% | 1g |
¥439.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414476-2.5g |
Tert-butyl-d-cysteine |
300583-35-1 | 98% | 2.5g |
¥907.00 | 2024-08-02 |
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acidに関する追加情報
Introduction to CAS No. 300583-35-1: (2S)-2-amino-3-(tert-butylsulfanyl)propanoic Acid
CAS No. 300583-35-1, commonly referred to as (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications in drug discovery and chemical synthesis. The tert-butylsulfanyl group attached to the propanoic acid backbone adds a layer of complexity, making it a valuable molecule for exploring sulfur-containing compounds in biological systems.
Recent studies have highlighted the potential of (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid in modulating cellular signaling pathways, particularly those involving sulfur-containing biomolecules. Researchers have demonstrated that this compound exhibits selective binding properties towards certain enzymes, suggesting its role as a lead compound in the development of novel therapeutic agents. The amino group in its structure plays a critical role in its interaction with biological targets, further underscoring its importance in medicinal chemistry.
The synthesis of CAS No. 300583-35-1 involves a multi-step process that requires precise control over stereochemistry to ensure the correct configuration at the chiral center. Advanced techniques such as enantioselective catalysis and stereoselective oxidation have been employed to achieve high yields of the desired enantiomer. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, making this compound more accessible for research and development purposes.
In terms of biological activity, (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid has shown promising results in preclinical studies targeting inflammatory diseases and neurodegenerative disorders. Its ability to inhibit key inflammatory mediators has positioned it as a potential candidate for anti-inflammatory therapies. Furthermore, ongoing research is exploring its role in modulating oxidative stress pathways, which could have implications for treating conditions associated with oxidative damage.
The structural features of this compound, including its tert-butylsulfanyl group and amino functionality, make it an ideal substrate for further chemical modifications. Scientists are actively investigating derivative compounds to expand its pharmacological profile and improve bioavailability. These efforts are supported by computational modeling techniques that predict the behavior of these derivatives in biological systems, enabling a more targeted approach to drug design.
From an analytical standpoint, the characterization of CAS No. 300583-35-1 has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These tools provide detailed insights into the compound's molecular structure and purity, ensuring high standards of quality control in both research and manufacturing settings.
In conclusion, (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid represents a compelling molecule with wide-ranging applications in chemistry and medicine. Its unique properties, coupled with ongoing research into its biological effects, position it as a key player in the development of innovative therapeutic solutions. As scientific understanding of this compound continues to grow, so too does its potential to contribute to advancements in healthcare and beyond.
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